molecular formula C11H12N2O2 B14004505 3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- CAS No. 13051-07-5

3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl-

Cat. No.: B14004505
CAS No.: 13051-07-5
M. Wt: 204.22 g/mol
InChI Key: ZCCMCFZSUJKOBY-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- is a chemical compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methoxyphenyl group and a methyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The choice of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The methoxyphenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can have different functional groups attached to the pyrazolone ring.

Scientific Research Applications

3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
  • 1,3,4-Trimethylpyrazolin-5-one
  • 2-Pyrazolin-5-one,1,3,4-trimethyl

Uniqueness

Compared to similar compounds, 3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

CAS No.

13051-07-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C11H12N2O2/c1-7-10(11(14)13-12-7)8-3-5-9(15-2)6-4-8/h3-6,10H,1-2H3,(H,13,14)

InChI Key

ZCCMCFZSUJKOBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1C2=CC=C(C=C2)OC

Origin of Product

United States

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